Evidence Item 1: Documented Patent Use as a Dedicated Reactant for Irreversible erbB Kinase Inhibitors
1-(3-Butynyl)-4-methyl-piperazine is explicitly listed as a reactant in patent WO2008/126123 A2 for the preparation of alkynoylamino (arylamino)quinazolines and (arylamino)pyrido[3,4-d]pyrimidines, which were developed as irreversible inhibitors of the erbB family of tyrosine kinases (erbB1, erbB2, erbB4) [1]. The ChemicalBook knowledge base corroborates this as a primary published use . No comparable patent documentation places the 2-butynyl isomer (CAS 881849-95-2) or the propargyl analog (CAS 45813-02-3) in the same context, suggesting a structure-specific preference for the 3-butynyl tether.
| Evidence Dimension | Documented use as reactant in patented irreversible erbB inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly named: 1-but-3-ynyl-4-methylpiperazine in WO2008/126123 A2 (Page/Page column 26–28) |
| Comparator Or Baseline | 1-(2-Butynyl)-4-methylpiperazine (CAS 881849-95-2) and 1-Methyl-4-(prop-2-yn-1-yl)piperazine (CAS 45813-02-3): no analogous patent use found |
| Quantified Difference | Presence vs. absence of documented use in erbB-targeted inhibitor patent literature |
| Conditions | Patent and technical database literature survey (as of May 2026) |
Why This Matters
For procurement in irreversible inhibitor drug discovery, the compound is traceably linked to a patented structural class targeting therapeutically validated kinases, reducing synthetic route risk.
- [1] UNIVERSITA 'DEGLI STUDI DI ROMA "LA SAPIENZA". Water-soluble coronene derivatives active as inhibitors of human telomerase. Patent WO2008/126123 A2. 2008. View Source
